![molecular formula C18H18BrNO5S2 B4017730 2-methoxy-6-(4-morpholinylcarbonothioyl)phenyl 4-bromobenzenesulfonate](/img/structure/B4017730.png)
2-methoxy-6-(4-morpholinylcarbonothioyl)phenyl 4-bromobenzenesulfonate
Description
This compound belongs to a class of chemicals that combine features from several functional groups, including methoxy, bromobenzenesulfonate, and morpholinylcarbonothioyl moieties. These types of compounds are of interest due to their potential for various applications in chemistry and materials science, although the specific uses of this compound may not have been explicitly detailed in the literature.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For example, Duan et al. (2014) described the synthesis of a morpholine-containing compound through a two-step process, indicating the potential complexity involved in synthesizing compounds with morpholine moieties. Similarly, the synthesis of compounds with sulfonate groups has been reported, suggesting possible pathways for synthesizing the target compound (Duan et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds can be quite complex, with specific attention to the dihedral angles between rings and the morpholine moiety offering insights into their three-dimensional conformation. Crystallographic analysis, as discussed by Sharutin and Sharutina (2016), provides essential data on the structural characteristics of related sulfonate compounds (Sharutin & Sharutina, 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with both morpholine and sulfonate groups can vary widely, including amination reactions, cyclization, and interactions with other organic molecules. For instance, reactions to form sulfonate solvates or the synthesis of complex molecules involving morpholine as a key building block are reported in the literature, which can provide insights into the reactivity of the target compound.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, depend heavily on their molecular structure. Compounds with similar structural features have been shown to crystallize in specific forms, and their solubility can be influenced by the presence of functional groups such as methoxy and sulfonate (Sharutin & Sharutina, 2016).
properties
IUPAC Name |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S2/c1-23-16-4-2-3-15(18(26)20-9-11-24-12-10-20)17(16)25-27(21,22)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCYCQMIWQWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C(=S)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-bromobenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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